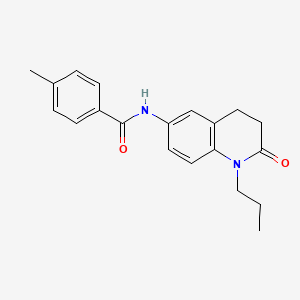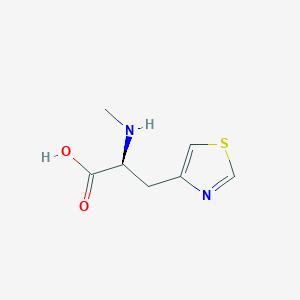![molecular formula C18H17N7O3 B2577449 3-[4-(2H-1,3-benzodioxole-5-carbonyl)pipérazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1797697-08-5](/img/structure/B2577449.png)
3-[4-(2H-1,3-benzodioxole-5-carbonyl)pipérazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a methanone group attached to a dioxol ring. Compounds containing these functional groups are often found in pharmaceuticals and could potentially exhibit biological activity .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through a series of reactions including nucleophilic substitution, ring closure, and condensation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and MS analysis are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring is known to participate in a variety of chemical reactions, including cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring could impact the compound’s solubility in different solvents .Applications De Recherche Scientifique
Propriétés antifongiques
Le composé a démontré une activité antifongique significative contre divers champignons phytopathogènes. Plus précisément, les composés 7b, 7c et 7k ont présenté des effets antifongiques substantiels et à large spectre. Le composé 7b, en particulier, a montré une activité remarquable contre Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium et Pseudoperonospora cubensis. Son efficacité antifongique était comparable à celle du contrôle positif azoxystrobine .
Activité cytotoxique
Une bibliothèque de dérivés substitués de (1-(benzyl)-1H-1,2,3-triazol-4-yl)(pipérazin-1-yl)méthanone, qui inclut notre composé d’intérêt, a été criblée pour son activité cytotoxique in vitro contre diverses lignées cellulaires (BT-474, HeLa, MCF-7, NCI-H460 et HaCaT). Des études supplémentaires pourraient explorer son potentiel en tant qu'agent anticancéreux .
Optimisation structurelle
La concentration efficace (CE50) du composé contre Cercospora arachidicola a été utilisée pour construire un modèle CoMSIA, fournissant des informations précieuses pour une optimisation structurelle ultérieure. Les chercheurs peuvent utiliser ces informations pour concevoir des dérivés plus puissants .
Construction énantiosélective
Des études mécanistiques ont révélé que le composé peut être transformé en 3,4-dihydro-2H-1,4-oxazines chirales. Cette découverte ouvre des possibilités pour la synthèse énantiosélective et des applications dans la découverte de médicaments .
Autres applications potentielles
Alors que les domaines ci-dessus mettent en évidence des applications spécifiques, les chercheurs continuent d'explorer d'autres domaines où ce composé peut présenter des effets prometteurs. Cela pourrait inclure des propriétés antimicrobiennes, anti-inflammatoires ou neuroprotectrices.
En résumé, les applications diverses du composé en font un sujet passionnant pour de futures investigations. Sa structure unique et ses activités biologiques potentielles justifient la poursuite de la recherche dans plusieurs disciplines scientifiques .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-18(13-1-2-14-15(9-13)28-12-27-14)24-7-5-23(6-8-24)16-3-4-17(22-21-16)25-11-19-10-20-25/h1-4,9-11H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAKTECIAGSBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)
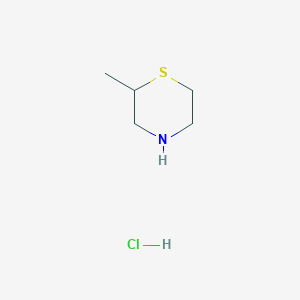

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)

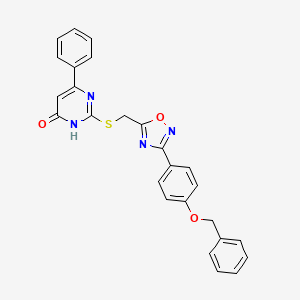

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide](/img/structure/B2577379.png)
![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)
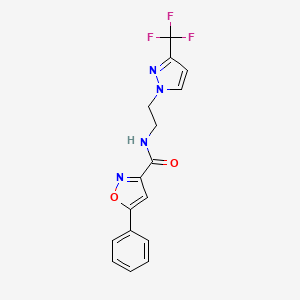
![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)
